![molecular formula C21H25N5O4S B2907509 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034371-21-4](/img/structure/B2907509.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
The compound “(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines can be modified by different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidines can be influenced by the different halogen atoms on the 2-substituents of the inhibitors. These atoms can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can be influenced by the different substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .Scientific Research Applications
Antiviral Activity
Research has shown that certain pyrrolidine derivatives exhibit substantial antiviral activity . Further studies could explore their potential as antiviral agents.
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidines, synthesized from NH-pyrroles, display unpredicted time-dependent AIEE properties . Investigating this phenomenon could lead to novel applications in materials science.
Therapeutic Potential
Pyrrole and pyrrolidine analogs, including our compound of interest, have therapeutic potential in various areas:
- Antituberculosis : Exploring pyrrolidine analogs for tuberculosis treatment is an ongoing area of interest .
Synthetic Strategies
Researchers employ two main strategies:
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolo[3,4-d]pyrimidines, a class of compounds to which our molecule belongs, have been studied as inhibitors for various kinases . These kinases, including Akt kinase, Rsk kinase, and S6K kinase, play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway . The compound’s pyrrolidine ring structure may contribute to its binding affinity and selectivity .
Biochemical Pathways
For instance, Akt kinase is involved in the PI3K/Akt/mTOR pathway, which regulates cell cycle progression and survival .
Pharmacokinetics
It’s known that the pyrrolidine ring structure can contribute to the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
As a potential kinase inhibitor, it could be expected to disrupt the normal functioning of the targeted kinases, leading to changes in cell signaling and potentially inducing cell cycle arrest or apoptosis .
properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c27-20(16-3-5-18(6-4-16)31(28,29)26-7-1-2-8-26)25-14-17-13-22-21(23-19(17)15-25)24-9-11-30-12-10-24/h3-6,13H,1-2,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDDCOZIAWPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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